4-Guanidinobenzoic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-Guanidinobenzoic acid hydrochloride and related compounds involves several steps, including the condensation of guanidinobenzoic acid hydrochloride with other chemical agents. An efficient and high-yielding synthesis route for such compounds has been described, utilizing stereospecific introduction of key nitrogen functionalities and exploring structure-activity relationships through the synthesis of a series of substituted derivatives (Chandler et al., 1995).
Molecular Structure Analysis
The molecular structure of 4-Guanidinobenzoic acid hydrochloride derivatives has been elucidated through crystallographic studies, revealing complex three-dimensional frameworks constructed through hydrogen bonds and electrostatic interactions. These structures provide insights into the compound's ability to interact with biological molecules and its potential utility in various applications (Morales-Toyo et al., 2020).
Chemical Reactions and Properties
4-Guanidinobenzoic acid hydrochloride participates in a variety of chemical reactions, owing to its reactive guanidino group. It acts as a potent inhibitor for specific enzymes, such as acrosin and trypsin, by forming stable complexes. This property has been exploited in the development of contraceptive agents and in the study of enzyme inhibition mechanisms (Kaminski et al., 1986).
Scientific Research Applications
Application in Perovskite Solar Cells
- Summary of the Application : GBAC is used as an additive in the development of inverted perovskite solar cells . It is described as a multifunctional and non-volatile molecule that can modulate the growth of perovskite film .
- Methods of Application : The additive is incorporated into the perovskite precursor, forming a hydrogen-bond-bridged intermediate phase . This results in high-quality perovskite films, which are crucial for the efficiency and stability of perovskite solar cells .
- Results or Outcomes : The addition of GBAC resulted in a reduced defect density on the perovskite film, leading to reduced non-radiative recombinations . The solar cell achieved a maximum power conversion efficiency of 24.8% and certified efficiency of 24.5% . The cell was also able to retain 98% of its initial efficiency for over 1,000 hours under continuous heating at around 65°C .
Application in ELISA Inhibition Assay
- Summary of the Application : GBAC may be used in ELISA inhibition assay of mouse antiserum .
- Methods of Application : The specific methods of application in this context are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
properties
IUPAC Name |
4-(diaminomethylideneamino)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.ClH/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13)(H4,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETFLAUJROGBMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16060-65-4 (Parent) | |
Record name | 4-Guanidinobenzoic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042823461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40195500 | |
Record name | 4-Guanidinobenzoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Guanidinobenzoic acid hydrochloride | |
CAS RN |
42823-46-1 | |
Record name | 4-Guanidinobenzoic acid hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42823-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Guanidinobenzoic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042823461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42823-46-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Guanidinobenzoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-guanidinobenzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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